Tert-butyl 3-piperazin-1-ylbutanoate
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Overview
Description
Synthesis Analysis
Tert-butyl 3-piperazin-1-ylbutanoate can be synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane. The new reagent is characterized by 1H-NMR , FT-IR , and mass spectroscopy . Its thermokinetics, including thermal stability, decomposition constants, activation energy, heat of decomposition, and pre-exponential factor, have been investigated .
Molecular Structure Analysis
The molecular formula of this compound reveals its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The tert-butyl group (t-Bu) contributes to its unique reactivity pattern. The compound’s 3D structure can be visualized, and it contains a piperazine ring and a carbamate functional group .
Chemical Reactions Analysis
The tert-butyl group in this compound can modulate self-assembly behavior on surfaces. Controlled thermal removal of tert-butyl groups allows precise construction of supramolecular architectures. For example, stepwise annealing on Ag (111) transforms the supramolecular self-assembly from grid-like to honeycomb networks and one-dimensional chains. These structures are characterized by van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds .
Properties
IUPAC Name |
tert-butyl 3-piperazin-1-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(14-7-5-13-6-8-14)9-11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTAFUIFQQYZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)N1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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